molecular formula C48H76O18 B043633 Dehydrosoyasaponin I CAS No. 117210-14-7

Dehydrosoyasaponin I

Cat. No. B043633
M. Wt: 941.1 g/mol
InChI Key: CROUPKILZUPLQA-ITVSDQETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrosoyasaponin I (DHS-I) is a saponin compound that has been the subject of various scientific studies due to its chemical and biological properties. It is known to be an activator of high-conductance, calcium-activated potassium (maxi-K) channels, affecting the channel's gating mechanisms through a high-order reaction that suggests the binding of multiple DHS-I molecules for activation (Giangiacomo et al., 1998). This compound has been isolated and identified as a minor component with insecticidal properties in extracts from yellow field peas (Pisum sativum L.), indicating its potential in agricultural applications (Taylor et al., 2006).

Synthesis Analysis

The synthesis of compounds related to DHS-I, particularly dehydroamino acids and peptides, involves various methodologies that provide insights into the synthetic versatility of such compounds. Techniques include the chemoselective synthesis of dehydroalanine-containing peptides, illustrating the mild and functional group-tolerant conditions for incorporating dehydroalanine residues into peptides (Okeley et al., 2000). These methodologies are crucial for understanding the chemical reactions and properties of DHS-I analogs.

Molecular Structure Analysis

Structural elucidation and complete NMR spectral assignment of DHS-I were achieved through detailed NMR and mass spectrometry analyses. These studies have provided a comprehensive understanding of its molecular structure, which is foundational for exploring its chemical and biological activities (Liu et al., 2009).

Chemical Reactions and Properties

DHS-I's chemical behavior, particularly its role in activating maxi-K channels, involves complex interactions that alter channel gating mechanisms. These interactions have been studied through kinetic and statistical analyses, revealing the compound's high-order activation properties and its differential effects on calcium- and voltage-dependent gating (Giangiacomo et al., 1998).

Physical Properties Analysis

The physical properties of DHS-I and related compounds, including their solubility, stability, and phase behavior, are essential for their application in various scientific fields. However, specific studies focusing solely on the physical properties of DHS-I were not identified in this search. These properties often require empirical determination through experimental studies tailored to the compound's intended application.

Chemical Properties Analysis

The chemical properties of DHS-I, including its reactivity, functional group interactions, and stability under different conditions, are crucial for its biological activity and potential applications. The activation mechanism of DHS-I on maxi-K channels, involving multiple binding sites and modulating calcium- and voltage-dependent gating, exemplifies its specific chemical interactions at the molecular level (Giangiacomo et al., 1998).

Scientific Research Applications

  • Pest Control and Food Preservation : It's been found as a minor component in yellow field peas with antifeedant and insecticidal properties, indicating potential applications in pest control and food preservation (Taylor et al., 2006).

  • Potassium Channel Opener : Dehydrosoyasaponin I, as a component of Desmodium adscendens, is recognized as a high-affinity activator of calcium-dependent potassium channels. This makes it the most potent known potassium channel opener, which may have implications in medical treatments (McManus et al., 1993).

  • Bioinsecticide Against Rice Weevils : It, along with lysolecithins from field pea extracts, shows potential as bioinsecticides against rice weevils, which could be beneficial in field crops and livestock feeds (Taylor et al., 2004).

  • Biotechnological Production of Therapeutic Peptides : NisB, the dehydrase of lantibiotic nisin, can effectively modify non-lantibiotic peptides. This enables the biotechnological production of dehydroresidue-containing and/or thioether-bridged therapeutic peptides with enhanced stability and/or activity, which can have broad applications in medicine (Kluskens et al., 2005).

  • Maxi-K Channel Activation : Maxi-K channel activation by DHS-I involves a high-order reaction, with at least three to four molecules binding to maximally activate the channel. This activation may differentiate between calcium- and voltage-dependent gating mechanisms and thus could have significant implications in understanding cellular mechanisms (Giangiacomo et al., 1998).

  • Formation of Dehydroalanine from Phosphoserine : DNA can catalyze the formation of dehydroalanine from phosphoserine, offering a new method for site-specific enzymatic synthesis of Dha in peptide substrates. This finding opens up new avenues for peptide-based drug development (Chandrasekar et al., 2015).

Safety And Hazards

Dehydrosoyasaponin I is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H76O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-26,28-38,40-42,49-50,52-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROUPKILZUPLQA-ITVSDQETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H76O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315136
Record name Dehydrosoyasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrosoyasaponin I

CAS RN

117210-14-7
Record name Dehydrosoyasaponin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117210-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrosoyasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
348
Citations
KM Giangiacomo, A Kamassah, G Harris… - The Journal of general …, 1998 - rupress.org
Dehydrosoyasaponin-I (DHS-I) is a potent activator of high-conductance, calcium-activated potassium (maxi-K) channels. Interaction of DHS-I with maxi-K channels from bovine aortic …
Number of citations: 65 rupress.org
Y DING, R TIAN, T TAKESHITA, J KINJO… - Chemical and …, 1992 - jstage.jst.go.jp
… of three new oleanene glycosides, subprosides I, II and Ill, together with four known glycosides, kudzusaponin A3, abrisaponin l, soyasaponin II and dehydrosoyasaponin I from …
Number of citations: 18 www.jstage.jst.go.jp
Y DING, T TAKESHITA, K YOKOYAMA… - Chemical and …, 1992 - jstage.jst.go.jp
… , 76.9, 73.6, 77.7, 170.4, 52.1 (UA C1—6 and Me), 101.7, 76.6, 76.4, 71.1, 76.5, 61.5 (gal C1‘6)’ 102.4, 72.4, 72.8, 74.3, 69.4, 18.9 (rham C1—6)‘ Identified with dehydrosoyasaponin I …
Number of citations: 29 www.jstage.jst.go.jp
WG Taylor, DH Sutherland… - The Open Natural …, 2009 - benthamopen.com
… Soyasaponin I (soyasaponin Bb), soyasaponin VI (soyasaponin βg) and dehydrosoyasaponin I (soyasaponin Be) were also found as minor components. These components were also …
Number of citations: 20 benthamopen.com
WG Taylor, PG Fields… - Journal of Agricultural and …, 2004 - ACS Publications
… Dehydrosoyasaponin I (soyasaponin Be) and soyasaponin VI … However, dehydrosoyasaponin I could be isolated from … enhanced the insecticidal activity of dehydrosoyasaponin I. …
Number of citations: 82 pubs.acs.org
X Lan, K Deng, J Zhao, Y Chen, X Xin… - Journal of agricultural …, 2017 - ACS Publications
… The 1 H and 13 C NMR data of 3 were identical to those of dehydrosoyasaponin I (compound 10), (31) except for the presence of data indicating an additional formyl group in 3. The …
Number of citations: 13 pubs.acs.org
PG Fields, S Woods, WG Taylor - The Canadian Entomologist, 2010 - cambridge.org
… Abstract—The triterpenoid saponins soyasaponin I, dehydrosoyasaponin I, echinocystic acid 3-… and lesser amounts of soyasaponin I, dehydrosoyasaponin I, and other compounds. …
Number of citations: 22 www.cambridge.org
L Wu, K Cao, Y Lu, R Wang - The Journal of clinical …, 2002 - Am Soc Clin Investig
… Dehydrosoyasaponin-I, a specific agonist for β subunit of K Ca channels, increased the … that had been maximally stimulated by dehydrosoyasaponin-I. After treatment of SMCs with anti–…
Number of citations: 133 www.jci.org
T Konoshima, M Kozuka, M Haruna… - Journal of natural …, 1991 - ACS Publications
… Two new triterpenoid saponins, wistariasaponins D [1] and G {2J, and the known saponin dehydrosoyasaponin I {3] were isolated from the knots of Wistaria brachyhotrys. The structures …
Number of citations: 62 pubs.acs.org
Y Liu, Y Zhao, H Chen, B Wang, Q Zhang - Fitoterapia, 2009 - Elsevier
… By comparing the 1 H and 13 C NMR data of 1 with those of dehydrosoyasaponin I (2), a known compound that has been obtained from Radix Hedysari by our research group [13], it …
Number of citations: 14 www.sciencedirect.com

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